4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone
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Overview
Description
4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone is a synthetic organic compound with applications in various scientific fields. Its structure features a triazole ring, an important motif in medicinal chemistry, coupled with a sulfone group, known for its role in enhancing metabolic stability and bioavailability in pharmaceutical compounds.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring structure are known to bind to various targets, including enzymes like cytochrome p450 .
Mode of Action
It’s known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction can lead to changes in the enzyme’s activity, potentially affecting various biochemical pathways.
Biochemical Pathways
Compounds with a 1,2,4-triazole ring structure are known to interact with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of a trifluoromethyl group can potentially improve the compound’s potency towards its targets by lowering the pka of certain functional groups, thereby enhancing its bioavailability .
Result of Action
Compounds with similar structures have been associated with various biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone can be approached via a multi-step process:
Formation of 4H-1,2,4-Triazole: The triazole ring can be synthesized through the cyclization of appropriate hydrazides and nitriles under acidic conditions.
Attachment of the Ethyl Group: An ethylation reaction introduces the ethyl group onto the triazole ring.
Addition of the Phenoxy Group: The phenoxy group is added via a nucleophilic aromatic substitution (S_NAr) reaction using appropriate phenols and halides.
Incorporation of the Methyl Sulfone Group: This step involves the sulfonation of a methyl group using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production methods often scale these steps with slight modifications to ensure cost-effectiveness, yield optimization, and safety. Continuous flow synthesis and use of automated reactors may be employed for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone undergoes various chemical reactions:
Oxidation: The sulfone group can undergo further oxidation, particularly under harsh oxidative conditions.
Reduction: Reduction reactions may target the triazole or phenoxy moieties but require specific conditions to preserve the sulfone group.
Substitution: The aromatic and triazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of strong oxidizers like potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Halogenating reagents and nucleophiles like sodium methoxide or lithium aluminum hydride.
Major Products
Oxidation: Higher oxidation states of the compound.
Reduction: Partially or fully reduced versions, depending on the site of reduction.
Substitution: Variously substituted triazole or phenoxy derivatives.
Scientific Research Applications
4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone has applications across multiple fields:
Chemistry: Used as a building block in the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for pharmaceutical properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Comparison with Similar Compounds
4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone can be compared with other triazole-based sulfone compounds:
4-ethyl-5-{[3-(chloromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone: Differing only in the substituent on the phenoxy group.
4-ethyl-5-{[3-(methyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone: Variation in the methyl group.
4-ethyl-5-{[3-(bromomethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone: Incorporates a bromine atom instead.
Conclusion
This compound is a versatile compound with significant scientific interest due to its diverse applications and chemical properties. Its unique structure allows it to engage in varied reactions and interactions, making it a valuable asset in research and industrial contexts.
Properties
IUPAC Name |
4-ethyl-3-methylsulfonyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O3S/c1-3-19-11(17-18-12(19)23(2,20)21)8-22-10-6-4-5-9(7-10)13(14,15)16/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINSBEIKISSJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1S(=O)(=O)C)COC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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